molecular formula C33H22O6S2 B11985213 dinaphthalen-1-yl 9H-fluorene-2,7-disulfonate

dinaphthalen-1-yl 9H-fluorene-2,7-disulfonate

Cat. No.: B11985213
M. Wt: 578.7 g/mol
InChI Key: NZMLLDRHJLDALH-UHFFFAOYSA-N
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Description

Dinaphthalen-1-yl 9H-fluorene-2,7-disulfonate is a complex organic compound with the molecular formula C33H22O6S2 It is characterized by the presence of two naphthalene groups attached to a fluorene core, which is further substituted with two sulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dinaphthalen-1-yl 9H-fluorene-2,7-disulfonate typically involves the sulfonation of 9H-fluorene followed by the attachment of naphthalene groups. One common method involves the reaction of 9H-fluorene with sulfuric acid to introduce sulfonate groups at the 2 and 7 positions. This is followed by a Friedel-Crafts alkylation reaction with naphthalene to attach the naphthalene groups to the fluorene core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, concentration, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Dinaphthalen-1-yl 9H-fluorene-2,7-disulfonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove sulfonate groups or to reduce other functional groups present in the molecule.

    Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce desulfonated fluorene derivatives. Substitution reactions can result in a variety of functionalized fluorene compounds.

Scientific Research Applications

Dinaphthalen-1-yl 9H-fluorene-2,7-disulfonate has several applications in scientific research:

Mechanism of Action

The mechanism by which dinaphthalen-1-yl 9H-fluorene-2,7-disulfonate exerts its effects depends on its specific application. In chemical reactions, the sulfonate groups can act as leaving groups, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with proteins or nucleic acids, affecting their function and activity. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Di(2-naphthyl) 9H-fluorene-2,7-disulfonate
  • Di(1-naphthyl) 9-oxo-9H-fluorene-2,7-disulfonate
  • Bis(2-methylphenyl) 9H-fluorene-2,7-disulfonate

Uniqueness

Dinaphthalen-1-yl 9H-fluorene-2,7-disulfonate is unique due to the specific positioning of the naphthalene groups and the sulfonate groups on the fluorene core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C33H22O6S2

Molecular Weight

578.7 g/mol

IUPAC Name

dinaphthalen-1-yl 9H-fluorene-2,7-disulfonate

InChI

InChI=1S/C33H22O6S2/c34-40(35,38-32-13-5-9-22-7-1-3-11-30(22)32)26-15-17-28-24(20-26)19-25-21-27(16-18-29(25)28)41(36,37)39-33-14-6-10-23-8-2-4-12-31(23)33/h1-18,20-21H,19H2

InChI Key

NZMLLDRHJLDALH-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)OC3=CC=CC4=CC=CC=C43)C5=C1C=C(C=C5)S(=O)(=O)OC6=CC=CC7=CC=CC=C76

Origin of Product

United States

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